2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide
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Overview
Description
2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-chlorophenoxy)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or disrupt mitochondrial function, leading to the inhibition of cancer cell growth . The compound’s ability to form strong interactions with its targets is attributed to its structural features, such as the presence of chloro and phenoxy groups.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide: This compound has a similar sulfonamide structure but with a morpholine group instead of a chlorophenoxy group.
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: This compound features additional chloro groups, which may enhance its biological activity.
Uniqueness
2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
524739-71-7 |
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Molecular Formula |
C18H12Cl3NO3S |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl3NO3S/c19-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)22-26(23,24)18-11-13(20)3-10-17(18)21/h1-11,22H |
InChI Key |
XLLSXXMYHLSGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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